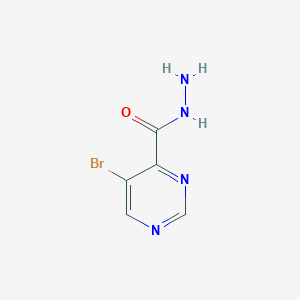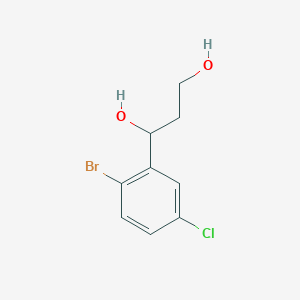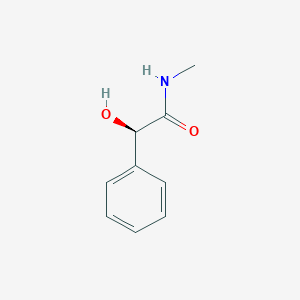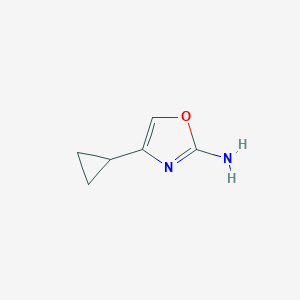
5-Bromopyrimidine-4-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromopyrimidine-4-carbohydrazide is a chemical compound with the molecular formula C5H5BrN4O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of a bromine atom at the 5-position and a carbohydrazide group at the 4-position makes this compound particularly interesting for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromopyrimidine-4-carbohydrazide typically involves the reaction of 5-bromopyrimidine with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The process can be summarized as follows:
Starting Material: 5-bromopyrimidine
Reagent: Hydrazine hydrate
Solvent: Ethanol or methanol
Conditions: Reflux
The reaction proceeds with the nucleophilic attack of hydrazine on the carbonyl carbon of the 5-bromopyrimidine, leading to the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromopyrimidine-4-carbohydrazide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Condensation Reactions: The carbohydrazide group can react with aldehydes and ketones to form hydrazones.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar solvents.
Condensation Reactions: Aldehydes or ketones in the presence of acid or base catalysts.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidines.
Condensation Reactions: Formation of hydrazones.
Oxidation and Reduction: Formation of oxidized or reduced derivatives of the compound.
Applications De Recherche Scientifique
5-Bromopyrimidine-4-carbohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-Bromopyrimidine-4-carbohydrazide involves its interaction with biological molecules. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The molecular targets and pathways involved depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromopyrimidine: Lacks the carbohydrazide group, making it less versatile in certain reactions.
4-Carbohydrazide Pyrimidine: Lacks the bromine atom, affecting its reactivity and applications.
Uniqueness
5-Bromopyrimidine-4-carbohydrazide is unique due to the presence of both the bromine atom and the carbohydrazide group, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C5H5BrN4O |
|---|---|
Poids moléculaire |
217.02 g/mol |
Nom IUPAC |
5-bromopyrimidine-4-carbohydrazide |
InChI |
InChI=1S/C5H5BrN4O/c6-3-1-8-2-9-4(3)5(11)10-7/h1-2H,7H2,(H,10,11) |
Clé InChI |
NORJWHZDKMYMKW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=NC=N1)C(=O)NN)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-Benzyl 4-Methyl (S)-2-[Boc-(methyl)amino]succinate](/img/structure/B13664757.png)
![2-(2,4-Difluorophenyl)-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B13664759.png)


![2-(Furan-2-yl)-6-iodoimidazo[1,2-a]pyridine](/img/structure/B13664764.png)
![(3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine hydrochloride](/img/structure/B13664765.png)
![2-(3-Bromophenyl)-3-chloroimidazo[1,2-a]pyridine](/img/structure/B13664786.png)
![4,7-Diazaspiro[2.5]octane-6,8-dione](/img/structure/B13664792.png)
![2-[2-(Trifluoromethyl)benzyl]thiazole-4-carboxylic Acid](/img/structure/B13664799.png)
